N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894057-81-9
Cat. No.: VC7167448
Molecular Formula: C20H18N6O2S
Molecular Weight: 406.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894057-81-9 |
|---|---|
| Molecular Formula | C20H18N6O2S |
| Molecular Weight | 406.46 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18N6O2S/c1-2-28-17-8-4-3-7-16(17)22-19(27)13-29-20-24-23-18-10-9-15(25-26(18)20)14-6-5-11-21-12-14/h3-12H,2,13H2,1H3,(H,22,27) |
| Standard InChI Key | LVQGLHXRPQESKD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Triazolopyridazine core: A fused bicyclic system containing a triazole ring annulated to a pyridazine ring. This core is substituted at position 6 with a pyridin-3-yl group and at position 3 with a thioacetamide side chain .
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Thioacetamide linker: A sulfur-containing bridge (-S-CH2-C(=O)-) connecting the triazolopyridazine core to the 2-ethoxyphenyl group.
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2-Ethoxyphenyl substituent: An aromatic ring with an ethoxy (-OCH2CH3) group at the ortho position, contributing to lipophilicity and potential π-π stacking interactions .
The IUPAC name systematically describes this arrangement: N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,] triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide.
Structural Characterization
Key spectroscopic data for analogous compounds provide insights into this molecule’s characterization:
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Mass spectrometry: Molecular ion peaks at m/z 406.464 (calculated for C20H18N6O2S) .
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NMR: Expected signals include a singlet for the acetamide methylene (δ 4.1–4.3 ppm), aromatic protons in the δ 7.0–8.5 ppm range, and ethoxy methyl protons as a triplet near δ 1.4 ppm .
Table 1: Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-ethoxyphenyl)-2-((6-(pyridin-3-yl)-[1, triazolo[4,3-b]pyridazin-3-yl)thio)acetamide likely follows a multi-step sequence, as observed in analogous triazolopyridazine derivatives :
Step 1: Formation of the Triazolopyridazine Core
Cyclocondensation of a pyridazine-3-thiol precursor with hydrazine derivatives under acidic conditions generates the triazolo[4,3-b]pyridazine scaffold. For example, 6-(pyridin-3-yl)pyridazine-3-thiol may react with hydrazine hydrate to yield 3-mercapto-6-(pyridin-3-yl)- triazolo[4,3-b]pyridazine .
Step 2: Thioether Formation
Nucleophilic displacement of the thiol group with chloroacetamide intermediates introduces the thioacetamide linker. Reacting 3-mercaptotriazolopyridazine with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base (e.g., K2CO3) affords the target compound .
Step 3: Purification
Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures yield the pure product .
Process Optimization
Industrial-scale production would necessitate:
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Continuous flow reactors: To enhance reaction efficiency and safety during exothermic steps.
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Green chemistry principles: Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) to reduce environmental impact .
Physicochemical and Pharmacokinetic Profile
Stability and Solubility
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Thermal stability: Decomposition above 250°C, as inferred from differential scanning calorimetry of related compounds .
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pH-dependent solubility: Increased solubility under acidic conditions (pH < 4) due to protonation of the pyridine nitrogen .
ADME Properties
Predictive models using software like SwissADME suggest:
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Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 15 × 10^-6 cm/s) .
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the ethoxy group .
Table 2: Predicted ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol/water) | 2.4 | XLogP |
| Plasma protein binding | 89% | QSAR |
| Half-life | 4.2 h | Hepatocyte assay |
Biological Activity and Mechanistic Insights
Hypothesized Targets
Structural analogs exhibit activity against:
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Kinase inhibitors: Binding to ATP pockets of Aurora kinases due to triazolopyridazine’s planar geometry .
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PARP enzymes: Interaction with NAD+-binding sites via the pyridinyl moiety .
In Silico Docking Studies
Molecular docking simulations (PDB: 2YJE) indicate:
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